molecular formula C8H4ClN3O4 B1394953 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 1216686-76-8

5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B1394953
CAS No.: 1216686-76-8
M. Wt: 241.59 g/mol
InChI Key: ZUPQLGZLJYUXGA-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound featuring a 1,3,4-oxadiazol-2-one core substituted at the 5-position with a 2-chloro-4-nitrophenyl group. This structure combines electron-withdrawing substituents (chloro and nitro groups) on the aromatic ring, which influence its electronic properties and biological interactions.

Properties

IUPAC Name

5-(2-chloro-4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O4/c9-6-3-4(12(14)15)1-2-5(6)7-10-11-8(13)16-7/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPQLGZLJYUXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acids or Derivatives

  • Method: Condensation of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
  • Application: Suitable for introducing aromatic groups with specific substituents, such as chloro and nitro groups, on the phenyl ring.

Cyclization of Acyl Hydrazides with Oxidants or Dehydrating Agents

  • Method: Use of oxidants like iodine, bromine, or hypervalent iodine reagents to facilitate oxidative cyclization of acyl hydrazides.
  • Research Findings: Sanjeev Kumar et al. demonstrated synthesis of 2-amino-1,3,4-oxadiazoles via oxidative heterocyclization using acetonitrile and lithium perchlorate, indicating the feasibility of oxidative pathways for substituted derivatives.

Cyclization of Semicarbazides

  • Method: Cyclization of semicarbazides with halogenating or oxidizing agents to form the oxadiazole ring.
  • Research Findings: Kapoorr et al. used eosin-Y catalyzed oxidative cyclization of semicarbazones under visible light to produce substituted oxadiazoles efficiently.

Use of Isocyanides and Hydrazides in Multicomponent Reactions

  • Method: Cyclization involving isocyanides and hydrazides, often catalyzed by palladium or other transition metals, to generate diverse oxadiazole derivatives.

Specific Preparation Methods for 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

Given the structural features of the target compound, particularly the 2-chloro-4-nitrophenyl substituent, the synthesis can be optimized by incorporating these groups at strategic stages:

Synthesis via Nitration and Chlorination of Aromatic Precursors

  • Step 1: Nitration of 4-chlorophenol or related phenolic compounds to introduce the nitro group at the 4-position.
  • Step 2: Chlorination to introduce the chloro substituent at the ortho or para position, depending on the directing effects, to obtain 2-chloro-4-nitrophenol.

Formation of Hydrazide Intermediate

  • The nitrated and chlorinated phenol derivative is converted into a hydrazide, typically via reaction with hydrazine hydrate under reflux conditions, forming 2-chloro-4-nitrophenyl hydrazide.

Cyclization to the Oxadiazole Ring

  • The hydrazide undergoes cyclization with appropriate dehydrating agents such as phosphoryl chloride (POCl₃), phosphorus oxychloride, or using oxidative conditions with iodine or bromine to form the oxadiazole ring.
  • Alternatively, the hydrazide can be reacted with carbonyl compounds or esters under reflux with dehydrating agents to facilitate ring closure.

Final Oxidation and Purification

  • The cyclized product may require oxidation or purification steps, including recrystallization, to obtain the pure this compound.

Representative Reaction Scheme

Step 1: Nitration of 4-chlorophenol
4-chlorophenol + HNO₃ / H₂SO₄ → 2-nitro-4-chlorophenol

Step 2: Chlorination (if necessary)
2-nitro-4-chlorophenol + Cl₂ → 2-chloro-4-nitrophenol

Step 3: Hydrazide formation
2-chloro-4-nitrophenol + hydrazine hydrate → 2-chloro-4-nitrophenyl hydrazide

Step 4: Cyclization
Hydrazide + dehydrating agent (e.g., POCl₃) → this compound

Data Table Summarizing Preparation Methods

Step Reagents & Conditions Purpose References/Notes
1 Nitric acid, sulfuric acid Nitration of phenol ,
2 Chlorine gas or N-chlorosuccinimide Chlorination ,
3 Hydrazine hydrate Hydrazide formation
4 POCl₃, reflux Cyclization to oxadiazole ,

Research Findings and Optimization

Recent studies emphasize the importance of reaction conditions such as temperature, choice of dehydrating agents, and solvent systems to maximize yield and purity. For instance, the use of phosphoryl chloride or phosphorus oxychloride under reflux conditions typically yields high-purity oxadiazoles. Oxidative cyclization methods using iodine or bromine have also demonstrated high efficiency, with yields often exceeding 90%. The choice of method depends on the availability of reagents, desired substitution pattern, and specific functional groups.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Cyclization: Formation of additional heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride in hydrochloric acid.

    Cyclization: Use of dehydrating agents like phosphorus oxychloride (POCl3).

Major Products

    Nucleophilic substitution: Substituted oxadiazoles with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Cyclization: Complex heterocyclic structures with potential biological activity.

Scientific Research Applications

Basic Information

  • Molecular Formula : C₈H₄ClN₃O₄
  • Molar Mass : 241.59 g/mol
  • CAS Number : 1216686-76-8

Structural Characteristics

The compound features an oxadiazole ring, which contributes to its stability and reactivity. The presence of the nitro group enhances its biological activity, making it a subject of interest for various applications.

Antimicrobial Activity

5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that it exhibits significant antibacterial effects against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The mechanism of action is believed to involve the formation of reactive intermediates that interact with bacterial macromolecules, disrupting their functions and leading to cell death .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in the context of inducing apoptosis in cancer cells. In vitro studies have shown that derivatives of oxadiazole compounds can enhance p53 expression and activate caspase-3 in breast cancer cells (e.g., MCF-7), leading to programmed cell death. These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various oxadiazole derivatives included this compound. Results indicated a significant reduction in bacterial growth rates compared to control groups, demonstrating its potential as an antibacterial agent.

Case Study 2: Apoptosis Induction in Cancer Cells

In another investigation focusing on anticancer properties, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The study reported increased levels of p53 protein and activation of apoptotic pathways upon treatment with the compound, suggesting a promising avenue for cancer therapeutics .

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The oxadiazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazol-2-one derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazol-2-one Derivatives
Compound Name Substituents Key Activities References
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one 2-Cl, 4-NO₂ on phenyl Suspected AhR ligand (structural inference)
3-(2-Chloro-4-nitrophenyl)-5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one 2-Cl, 4-NO₂ on phenyl; 5-tert-butyl AhR ligand, herbicide precursor
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole 4-NO₂ on phenyl; 4-Cl on another phenyl Antidepressant, anticonvulsant
Oxadiargyl (ISO) 2,4-diCl, 5-propynyloxy on phenyl; 5-tert-butyl Herbicide (AhR-mediated activity)
5-(3-Methylindolyl)-1,3,4-oxadiazol-2(3H)-one 3-Methylindolyl substituent Monoamine oxidase B (MAO-B) inhibitor
5-(2-Amino-4-chlorophenyl)-1,3,4-oxadiazol-2(3H)-one 2-NH₂, 4-Cl on phenyl Quorum sensing inhibitor

Biological Activity

Overview

5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole class, characterized by a chloro-nitrophenyl group attached to an oxadiazole ring. This structure imparts unique chemical and biological properties that have garnered attention in various fields, particularly in medicinal chemistry and drug discovery.

The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate, followed by treatment with carbon disulfide and potassium hydroxide to form the oxadiazole ring. The compound's molecular formula is C₈H₄ClN₃O₄, and it has a CAS number of 1216686-76-8.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it was tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, demonstrating notable antibacterial effects .

Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies revealed that derivatives of oxadiazole compounds can induce apoptosis in cancer cells. For example, one study noted that certain oxadiazole derivatives increased p53 expression and activated caspase-3 in MCF-7 breast cancer cells, leading to apoptotic cell death .

Mechanism of Action
The mechanism through which this compound exerts its biological effects is thought to involve interaction with specific molecular targets. The nitro group can be reduced to form reactive intermediates that interact with biological macromolecules. Additionally, the oxadiazole ring facilitates hydrogen bonding and other interactions with enzymes and receptors .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated the efficacy of various substituted oxadiazoles against Staphylococcus aureus and E. coli, indicating that modifications to the oxadiazole structure can enhance antibacterial activity .
  • Anticancer Activity : Research involving a series of substituted oxadiazoles showed significant cytotoxicity against cancer cell lines such as MCF-7 and HeLa. Compounds were found to arrest the cell cycle at the G0-G1 phase, suggesting a potential mechanism for their anticancer activity .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a table summarizing key characteristics is provided below:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesInteraction with p53/caspase pathway
2-Chloro-4-nitrophenolModerateNoNot applicable
5-(2-Chloro-4-nitrophenyl)-2-furoic acidLowModerateInhibition of enzyme activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one derivatives, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via cyclization of substituted benzohydrazides or ester precursors under acidic or thermal conditions. For example, General Method 3 (using hydrazides) achieved a 24% yield for a structurally similar oxadiazolone derivative . Optimization strategies include:

  • Temperature control : Reactions at 70°C improve cyclization efficiency.
  • Stoichiometric ratios : Using 8 equivalents of reagents to drive the reaction forward .
  • Purification : Column chromatography or recrystallization enhances purity, as evidenced by NMR data (δ 12.22 ppm for the oxadiazolone NH proton) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : The oxadiazolone NH proton appears as a singlet near δ 12.2 ppm. Aromatic protons from the 2-chloro-4-nitrophenyl group resonate between δ 7.5–8.5 ppm .
  • LCMS : A molecular ion peak at m/z corresponding to [M+H]+ confirms molecular weight .
  • X-ray crystallography : Used for resolving ambiguous structures, particularly when substituent orientation impacts biological activity .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test for monoamine oxidase (MAO) inhibition using fluorometric or spectrophotometric methods (IC₅₀ values <10 µM indicate high potency) .
  • Antimicrobial activity : Broth microdilution assays against S. aureus, E. coli, and fungal strains, with MIC values compared to chloramphenicol (reference: 64–256 µg/mL) .

Advanced Research Questions

Q. How can computational methods aid in identifying potential biological targets for this compound?

  • Methodology :

  • Molecular docking : Use homology models (e.g., rat aryl hydrocarbon receptor [AhR]) to predict binding affinity. Structural similarities to atypical AhR ligands (e.g., flutamide) suggest competitive binding at the ligand-binding domain .
  • Virtual screening : Prioritize compounds with docking scores <−8.0 kcal/mol for in vitro validation .

Q. What strategies improve selectivity in MAO-B inhibition while minimizing off-target effects?

  • Methodology :

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance MAO-B affinity. For example, 5-(4-nitrophenyl) derivatives show 1,000-fold selectivity over MAO-A .
  • Kinetic analysis : Perform slow-binding inhibition assays to determine Kᵢ values. Competitive inhibitors with Kᵢ <1 nM (e.g., compound 12a) exhibit prolonged enzyme residence times .

Q. How does structural modification of the oxadiazolone ring impact neuroprotective activity?

  • Methodology :

  • SAR studies : Replace the phenyl group with heterocycles (e.g., naphthyl or carbazole) to enhance blood-brain barrier permeability. Compound 10 (carbazole derivative) showed IC₅₀ = 7.68 µM against HeLa cells, indicating neuroprotective potential .
  • Functional assays : Evaluate NRF2-ARE pathway activation in neuronal cells using luciferase reporters. EC₅₀ values <10 µM (e.g., compound 4e) correlate with antioxidative effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-(2-Chloro-4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

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